
2-N-(2-methylpropyl)-5-nitro-6-piperidin-1-ylpyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrimidine ring. The exact structure would depend on the specific locations of these groups on the ring .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would largely depend on its functional groups. For example, the amine group might participate in reactions with acids or with carbonyl compounds. The nitro group could be reduced to an amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces .Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Interactions
One study explored the structural characteristics and hydrogen bonding patterns within a compound related to the title molecule. Orozco, Insuasty, Cobo, and Glidewell (2009) investigated a salt-type adduct formed between 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and piperidine. This study revealed intricate hydrogen bonding networks, demonstrating the compound's potential for forming stable molecular structures which could have implications in material science and molecular design (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Pharmaceutical Research
Sadek, Schreeb, Schwed, Weizel, and Stark (2014) focused on the design and synthesis of 2-aminopyrimidine derivatives for potential therapeutic use. Their work highlighted the importance of structural modifications to enhance receptor affinity, demonstrating the chemical's potential in developing new therapeutic agents (Sadek, Schreeb, Schwed, Weizel, & Stark, 2014).
Catalysis and Chemical Synthesis
Körte, Warner, Vishnevskiy, Neumann, Stammler, and Mitzel (2015) examined the use of piperidine derivatives in catalysis. Their research into intramolecular frustrated Lewis pairs involving piperidine provides insights into how such compounds can facilitate or inhibit reactions, which is crucial for developing new catalytic processes (Körte et al., 2015).
Material Science and Engineering
Research by Draguta, Fonari, Masunov, Zazueta, Sullivan, Antipin, and Timofeeva (2013) explored the co-crystallization of aminopyridines and nitrophenol, including compounds similar to the title molecule. Their findings on the formation of organic salts and their structural properties contribute to the development of materials with specific optical and electronic characteristics (Draguta et al., 2013).
Corrosion Inhibition
Kaya, Guo, Kaya, Tüzün, Obot, Touir, and Islam (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron. Their work, which combines quantum chemical calculations and molecular dynamics simulations, offers valuable insights into the design of more effective corrosion inhibitors for protecting metals (Kaya et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-N-(2-methylpropyl)-5-nitro-6-piperidin-1-ylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O2/c1-9(2)8-15-13-16-11(14)10(19(20)21)12(17-13)18-6-4-3-5-7-18/h9H,3-8H2,1-2H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQMZEPUPCSHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=C(C(=N1)N2CCCCC2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-isobutyl-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2694867.png)
![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfinyl}benzenecarboxylate](/img/structure/B2694868.png)

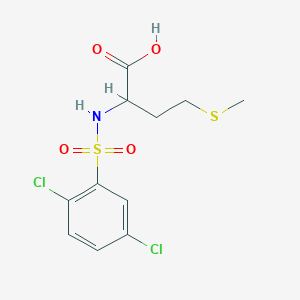
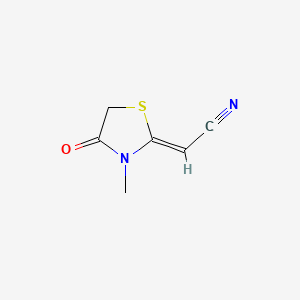
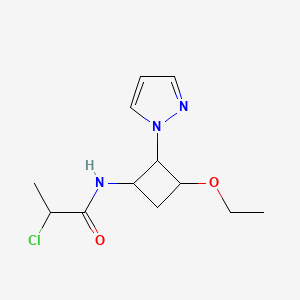
![1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2694878.png)
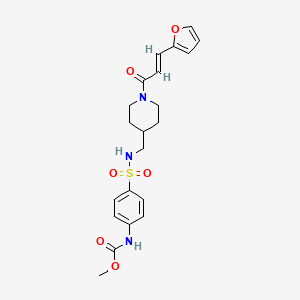
![N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2694882.png)
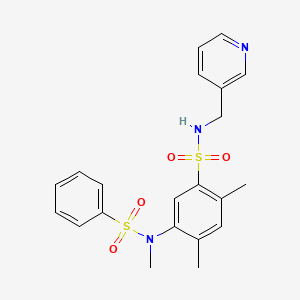


![N-(6-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2694889.png)
![N-methyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2694890.png)